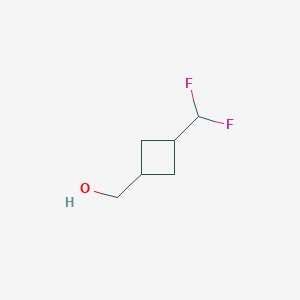
(3-(Difluoromethyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Difluoromethyl)cyclobutyl]methanol: is a chemical compound that exists as a mixture of diastereomers. It has gained significant attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by the introduction of the difluoromethyl group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired diastereomeric composition.
Industrial Production Methods: Industrial production of [3-(difluoromethyl)cyclobutyl]methanol involves large-scale synthesis using bulk manufacturing processes. These processes are designed to ensure consistency, scalability, and cost-effectiveness. Key steps include the procurement of high-purity starting materials, precise control of reaction conditions, and rigorous quality control measures .
化学反応の分析
Types of Reactions:
Oxidation: [3-(Difluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
科学的研究の応用
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects includes its use in drug development for treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, [3-(difluoromethyl)cyclobutyl]methanol is used in the synthesis of specialty chemicals, agrochemicals, and polymers.
作用機序
The mechanism by which [3-(difluoromethyl)cyclobutyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action .
類似化合物との比較
- [3-(Trifluoromethyl)cyclobutyl]methanol
- [3-(Chloromethyl)cyclobutyl]methanol
- [3-(Bromomethyl)cyclobutyl]methanol
Comparison: Compared to similar compounds, [3-(difluoromethyl)cyclobutyl]methanol exhibits unique properties due to the presence of the difluoromethyl group. This group influences the compound’s reactivity, stability, and biological activity, making it distinct in its applications and effects.
特性
IUPAC Name |
[3-(difluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-1-4(2-5)3-9/h4-6,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHYDWSASIMCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
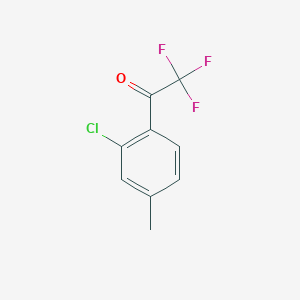
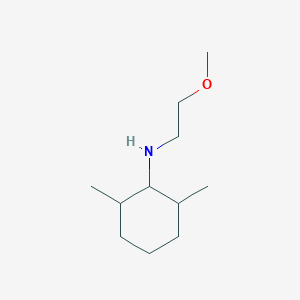
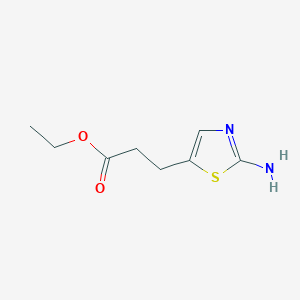
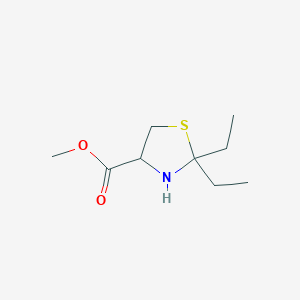

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)
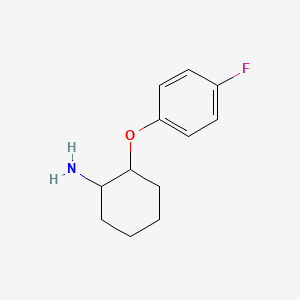
![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
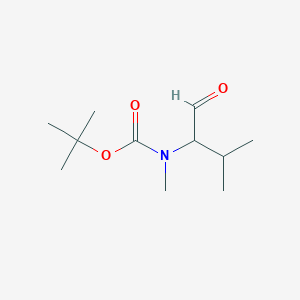
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
